molecular formula C20H19N5O2 B3501592 N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3501592
M. Wt: 361.4 g/mol
InChI Key: DAPNAGNOKVQHJO-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a synthetic chemical compound designed for research applications. Its molecular structure incorporates two pharmaceutically significant motifs: a 1,3,5-triazine-2,4-diamine core and a 3-methylbenzofuran group. The 1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry and agrochemical research. Notably, this core structure is found in Lamotrigine, an established antiepileptic drug . Furthermore, substituted diamino-1,3,5-triazine derivatives have been extensively investigated and patented for their utility as herbicides and plant growth regulators, indicating their potential to interact with biological systems in plants . The benzofuran moiety is another prominent heterocycle frequently encountered in compounds with a broad spectrum of biological activities. Research into benzofuran derivatives, including those with methyl substituents, has shown promise for developing new antimicrobial agents . The integration of these two fragments into a single molecule suggests potential for interdisciplinary research, particularly in exploring structure-activity relationships. Researchers may value this compound as a key intermediate or building block for synthesizing more complex molecules, or as a candidate for high-throughput screening in drug discovery and agrochemical development programs. This product is intended for research and development purposes only in a laboratory setting. It is not intended for direct human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Properties

IUPAC Name

2-N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-11-8-9-16(26-3)14(10-11)22-20-24-18(23-19(21)25-20)17-12(2)13-6-4-5-7-15(13)27-17/h4-10H,1-3H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPNAGNOKVQHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine (CAS Number: 838403-83-1) is a synthetic compound that belongs to the class of triazines. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity supported by diverse research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O2. Its structure features a triazine ring substituted with a methoxy group and a methyl group on the phenyl ring, along with a benzofuran moiety. The unique arrangement of these substituents is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, thereby influencing signaling pathways.
  • Gene Expression Regulation : It might modulate the expression of genes related to inflammation and cancer progression.

Anticancer Activity

Several studies have reported the anticancer potential of triazine derivatives. A review highlighted that 1,3,5-triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Triazine DerivativeMDA-MB-231 (Breast Cancer)0.126
Triazine DerivativeMCF-7 (Breast Cancer)17.02

The selectivity index indicates that these compounds can preferentially target cancer cells over normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

Triazines have also been noted for their antimicrobial properties. They demonstrate effectiveness against various pathogens:

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory

These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that triazines can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This aspect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

A notable case study involved the evaluation of a similar triazine derivative's effect on tumor growth in vivo. The study demonstrated that treatment with the compound significantly reduced tumor size in mouse models compared to controls, underscoring its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituents critically determine reactivity, solubility, and target affinity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Triazine Derivatives
Compound Name Substituent at 6-Position Key Features
Target Compound 3-Methyl-1-benzofuran Hydrophobic, planar structure; may enhance membrane permeability
N-(2-Methoxy-5-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine (8-Quinolinyloxy)methyl Quinoline’s aromaticity and basic N-atom; potential for metal coordination
N-(5-Chloro-2-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine 3-Methyl-1-benzofuran Chloro substituent on phenyl; electron-withdrawing, may improve stability
Triaziflam (N-[1-(3,5-Dimethylphenoxy)-2-propanyl]-6-(2-fluoro-2-propanyl)-1,3,5-triazine-2,4-diamine) 2-Fluoro-2-propanyl Fluorine enhances metabolic stability; branched alkyl improves lipophilicity

Key Observations :

  • The 3-methylbenzofuran group in the target compound and its chloro-substituted analog (CAS 714210-71-6) provides hydrophobicity, which may favor interactions with lipid-rich environments (e.g., cell membranes or hydrophobic enzyme pockets) .
  • Fluorinated analogs like Triaziflam demonstrate enhanced metabolic stability due to fluorine’s strong C–F bonds, a feature absent in the target compound.

Impact of Aromatic Ring Modifications

Variations in the N-substituted phenyl group influence electronic and steric properties:

Table 2: Phenyl Ring Modifications
Compound Name Phenyl Substituents Electronic Effects
Target Compound 2-Methoxy, 5-methyl Electron-donating; enhances resonance
N-(5-Chloro-2-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine 5-Chloro, 2-methoxy Electron-withdrawing (Cl); may reduce reactivity
Triaziflam 3,5-Dimethylphenoxy Steric hindrance; electron-donating

Key Observations :

  • Chlorine in the analog (CAS 714210-71-6) withdraws electrons, which could reduce nucleophilicity but improve oxidative stability .

Physicochemical and Functional Comparisons

Table 3: Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~407.4 ~3.5 <0.1 (aqueous)
N-(2-Methoxy-5-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine ~456.5 ~2.8 ~0.5 (DMSO)
6-(Chloromethyl)-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine ~323.8 ~2.2 >10 (DMSO)

Key Observations :

  • The target compound’s high logP (~3.5) reflects its benzofuran-driven hydrophobicity, likely reducing aqueous solubility but improving lipid bilayer penetration.
  • Chloromethyl derivatives (e.g., ) exhibit lower molecular weights and higher solubility, favoring synthetic manipulation or formulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution on a 1,3,5-triazine core. General protocols involve reacting 2,4,6-trichloro-1,3,5-triazine with substituted amines and benzofuran derivatives under controlled conditions. For example, stepwise substitution at the 2- and 4-positions of the triazine ring with 3-methyl-1-benzofuran-2-amine and 2-methoxy-5-methylaniline, respectively, is typical. Reactions are conducted in anhydrous solvents (e.g., THF or DMF) at 45–60°C, with triethylamine as a base to neutralize HCl byproducts . Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm for benzofuran and methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak matching calculated mass).
  • Elemental Analysis : Validate C, H, N, and O percentages within 0.3% error .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Screen for pesticidal or pharmacological activity using:

  • Enzyme Inhibition Assays : Target acetylcholinesterase (AChE) or cytochrome P450 enzymes, given structural analogs in triazine pesticides (e.g., prometryn, ametryn) .
  • Antimicrobial Susceptibility Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key steps:

  • Grow crystals via slow evaporation (e.g., DCM/methanol).
  • Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refine anisotropic displacement parameters and validate with R1_1 < 5%. Compare bond lengths/angles with DFT-optimized geometries to identify torsional strain (e.g., dihedral angles between triazine and benzofuran moieties) .

Q. What computational strategies are effective for analyzing electronic properties?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

  • Map frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions.
  • Simulate IR spectra and compare with experimental data (e.g., NH stretching at ~3400 cm1^{-1}).
  • Conduct molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., herbicide-binding D1 protein) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes (human/rat) to assess phase I/II metabolism. Poor in vivo activity may stem from rapid glucuronidation of the methoxy group.
  • Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability.
  • Dose-Response Reassessment : Conduct pharmacokinetic studies (e.g., AUC, Cmax_\text{max}) to refine dosing regimens .

Q. What strategies validate structure-activity relationships (SAR) for triazine derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and compare activities.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with bioactivity.
  • Free-Wilson Analysis : Statistically quantify contributions of substituents (e.g., benzofuran’s role in hydrophobic interactions) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Methodological Answer :

  • Ensemble Docking : Account for protein flexibility by docking to multiple conformational states.
  • Solvent Effects : Include explicit water molecules in MD simulations to refine binding free energies.
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) .

Q. What causes variability in crystallization outcomes for this compound?

  • Methodological Answer :

  • Polymorph Screening : Test solvents with varying polarities (e.g., acetone, acetonitrile) and cooling rates.
  • Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize specific crystal forms.
  • Thermal Analysis : Use DSC/TGA to identify stable polymorphs and hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

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